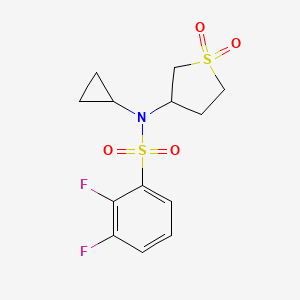![molecular formula C10H7N5O2S B7553220 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes.
Wirkmechanismus
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile inhibits sGC by binding to the heme group of the enzyme. The heme group is a prosthetic group that is essential for the function of sGC. This compound binds to the heme group and prevents the conversion of GTP to cGMP. This inhibition leads to a decrease in the levels of cGMP, which is an important second messenger in various physiological processes. The mechanism of action of this compound has been extensively studied, and its specificity for sGC has been confirmed.
Biochemical and Physiological Effects:
The inhibition of sGC by this compound has various biochemical and physiological effects. In the cardiovascular system, this compound has been shown to decrease blood pressure and inhibit platelet aggregation. In the respiratory system, this compound has been shown to relax airway smooth muscle and inhibit inflammation. In the nervous system, this compound has been shown to have neuroprotective effects and inhibit neuroinflammation. In the gastrointestinal system, this compound has been shown to inhibit gastric acid secretion and protect against gastric injury. These effects are mediated by the decrease in cGMP levels caused by the inhibition of sGC by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has several advantages for lab experiments. It is a highly specific inhibitor of sGC, which allows for the study of the function of sGC without interfering with other physiological processes. It is also a potent inhibitor, which allows for the study of the effects of sGC inhibition at low concentrations. However, this compound has some limitations for lab experiments. It is a relatively unstable compound, which requires careful handling and storage. It is also a toxic compound, which requires appropriate safety measures to be taken.
Zukünftige Richtungen
There are several future directions for the study of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile. One direction is the development of more stable and less toxic analogs of this compound. Another direction is the study of the effects of sGC inhibition by this compound in different disease models, such as hypertension, asthma, and neurodegenerative diseases. The combination of this compound with other inhibitors or drugs could also be explored to enhance its therapeutic potential. Finally, the development of new methods for the delivery of this compound to specific tissues or cells could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a potent inhibitor of sGC that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be developed into a therapeutic agent for various diseases, and its study could lead to a better understanding of the function of sGC in physiological processes.
Synthesemethoden
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile involves the reaction of 5-nitro-2-thiophenecarbonitrile with 5-methyl-4H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a suitable period of time. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been widely used in scientific research as a tool to study the function of sGC. sGC is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger in various physiological processes. This compound inhibits sGC by binding to the heme group and preventing the conversion of GTP to cGMP. This inhibition has been shown to have various effects on different physiological systems, which we will discuss in the following sections.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S/c1-6-12-10(14-13-6)18-9-3-2-8(15(16)17)4-7(9)5-11/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUHIZPQCPXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)

![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![[3-(2-Pyridyl)-1,2,4-oxadiazole-5-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7553188.png)


![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)